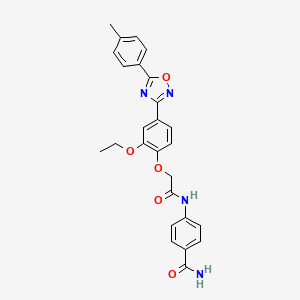

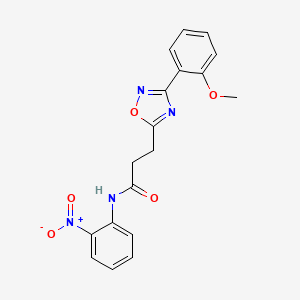

![molecular formula C19H17FN4O2S B7698465 N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide](/img/structure/B7698465.png)

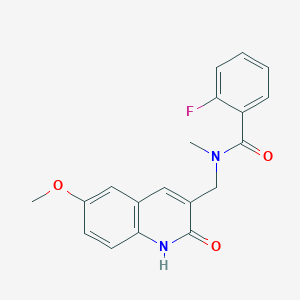

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide” is a chemical compound that belongs to the class of quinolinyl-pyrazoles . Quinolinyl-pyrazoles have been studied extensively due to their versatility in many significant fields and their distinctive interaction with bioassays and cells .

Synthesis Analysis

The synthesis of quinolinyl-pyrazoles involves new strategies designed by chemists . The corresponding acids undergo condensation and hydrolysis, followed by cyclization to yield pyrazoloquinolines . These pyrazoloquinolines are then substituted to yield the final compound .

Molecular Structure Analysis

The molecular structure of “this compound” is complex, with bonds formed between the C9a carbon and the N1 nitrogen, and between the N2 nitrogen and the C3 carbon .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include condensation, hydrolysis, and cyclization . These reactions yield pyrazoloquinolines, which are then substituted to produce the final compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.4±0.1 g/cm3, a molar refractivity of 115.4±0.5 cm3, and a polar surface area of 114 Å2 . It also has a molar volume of 301.0±7.0 cm3 and a surface tension of 56.0±7.0 dyne/cm .

Mecanismo De Acción

Mode of Action

Like other sulfonamide derivatives, it may interact with its targets through the sulfamoyl group .

Pharmacokinetics

Its molecular weight of 423.488 Da suggests that it may have good oral bioavailability, as compounds with a molecular weight below 500 Da generally have better absorption and distribution profiles.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide is its specificity for ERK1/2. This allows for more targeted inhibition of the MAPK pathway, which may lead to fewer off-target effects. However, one limitation of this compound is its poor solubility, which may limit its use in certain experimental settings.

Direcciones Futuras

There are several potential future directions for the development of N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide. One area of interest is the use of this compound in combination with other cancer therapies, such as immune checkpoint inhibitors. Another area of interest is the development of more potent and soluble analogs of this compound. Finally, there is also interest in exploring the potential use of this compound in other disease settings, such as inflammatory diseases.

Métodos De Síntesis

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide was synthesized using a multi-step process that involved the coupling of various intermediates. The synthesis began with the preparation of 1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinoline, which was then coupled with 4-fluorobenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate was then coupled with an amine derivative to form the final product, this compound.

Aplicaciones Científicas De Investigación

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, pancreatic cancer, and non-small cell lung cancer. In addition, this compound has been shown to enhance the anti-tumor activity of other cancer therapies, such as immune checkpoint inhibitors.

Propiedades

IUPAC Name |

N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O2S/c1-3-24-19-16(11-13-6-4-5-12(2)17(13)21-19)18(22-24)23-27(25,26)15-9-7-14(20)8-10-15/h4-11H,3H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNDXAMBUVVSHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NS(=O)(=O)C4=CC=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

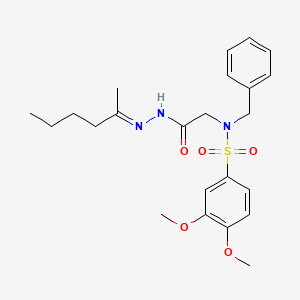

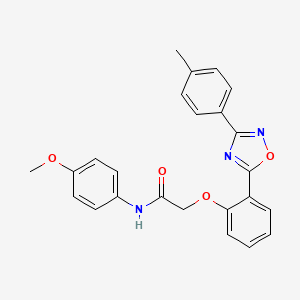

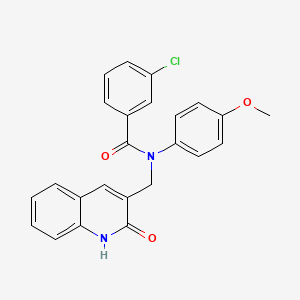

![N'-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7698388.png)

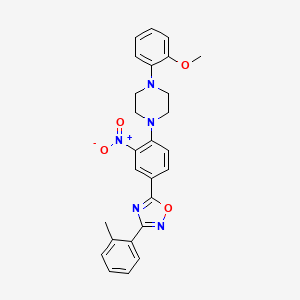

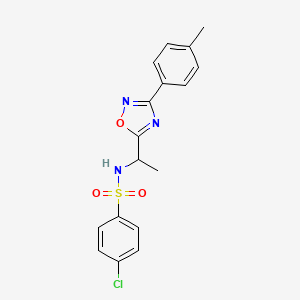

![N-(2-methoxy-5-{[(pyridin-4-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7698472.png)

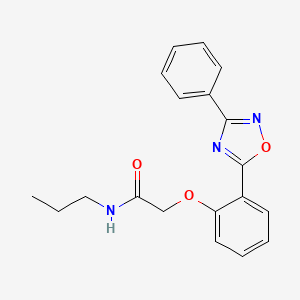

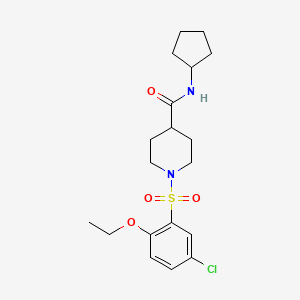

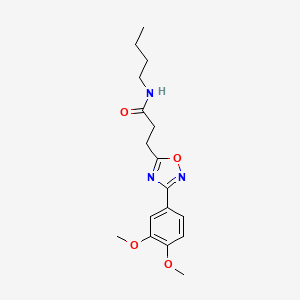

![(E)-N'-((1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7698480.png)